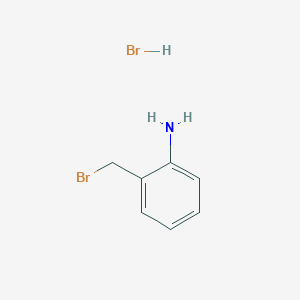
2-(Bromomethyl)benzenamine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)benzenamine Hydrobromide is an organic compound with the molecular formula C7H9Br2N It is a salt analog of 2-(Bromomethyl)benzenamine and is primarily used in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzenamine Hydrobromide typically involves the bromination of benzenamine derivatives. One common method is the reaction of benzenamine with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a brominating agent like N-bromosuccinimide (NBS) is often used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Electrochemical methods for bromination have also been explored to minimize waste and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzenamine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as bromination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Electrophilic Substitution: Bromine or other electrophiles in the presence of a catalyst.
Major Products Formed
Substitution: Products include various substituted benzenamines.
Oxidation: Products can include benzoquinones and other oxidized derivatives.
Electrophilic Substitution: Brominated benzenamine derivatives.
Scientific Research Applications
2-(Bromomethyl)benzenamine Hydrobromide is widely used in scientific research for:
Medicinal Chemistry: It is used in the synthesis of novel quinolinones as HIV-1 non-nucleoside reverse transcriptase inhibitors.
Chemical Synthesis: It serves as a building block for the preparation of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and 6-arylpurines.
Biological Studies: The compound is used to study the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzenamine Hydrobromide involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the aromatic ring. In electrophilic aromatic substitution, the aromatic ring reacts with an electrophile, forming a positively charged intermediate that is stabilized by resonance .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzenamine: The parent compound without the hydrobromide salt.
Bromobenzene: A simpler brominated aromatic compound.
Benzenamine: The non-brominated analog.
Uniqueness
2-(Bromomethyl)benzenamine Hydrobromide is unique due to its dual functionality as both a brominated and aminated aromatic compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H9Br2N |
|---|---|
Molecular Weight |
266.96 g/mol |
IUPAC Name |
2-(bromomethyl)aniline;hydrobromide |
InChI |
InChI=1S/C7H8BrN.BrH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,5,9H2;1H |
InChI Key |
DRNPHWUHSCIHST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)



![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)

![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)

![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
